2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a hex-1-enyl substituent in the E-configuration attached to the dioxaborolane core. This compound belongs to the broader class of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives, widely utilized in Suzuki-Miyaura cross-coupling reactions, hydroboration, and as intermediates in pharmaceutical and materials science .
Properties
IUPAC Name |
2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BO2/c1-6-7-8-9-10-13-14-11(2,3)12(4,5)15-13/h9-10H,6-8H2,1-5H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOJMGKYYPHNDO-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound characterized by its unique dioxaborolane ring structure. This compound has garnered interest in various fields including organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological applications. The molecular formula of this compound is C₁₂H₂₃BO₂, with a molecular weight of approximately 210.12 g/mol .
The synthesis of this compound typically involves the reaction of hex-1-enylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione under controlled conditions. The presence of the hex-1-enyl group enhances its reactivity in various chemical transformations such as borylation and cross-coupling reactions .
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₃BO₂ |
| Molecular Weight | 210.12 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | Approximately 43 °C at 50 mmHg |
| Flash Point | 5 °C |
Biological Activity
Research into the biological activity of this compound has highlighted its potential in medicinal chemistry. The compound's boron-containing moiety allows it to interact with biological molecules, which could lead to therapeutic applications.
The biological activity is primarily attributed to the formation of boron-oxygen bonds that facilitate interactions with enzymes and receptors. These interactions may influence various biochemical pathways relevant to drug development and disease treatment .
Case Studies and Research Findings
Several studies have explored the biological implications of organoboron compounds similar to this compound:
- Anticancer Activity : Research has shown that boron-containing compounds can exhibit cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : Studies indicate that organoboron compounds can act as enzyme inhibitors. For instance, they may inhibit serine proteases or other key enzymes involved in metabolic pathways.
- Drug Delivery Systems : The unique properties of boron compounds allow them to be utilized in targeted drug delivery systems where they can enhance the solubility and bioavailability of therapeutic agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sections compare the target compound with structurally related dioxaborolane derivatives, focusing on substituent effects, synthetic methodologies, yields, and applications.
Alkenyl-Substituted Dioxaborolanes
Alkenyl-substituted dioxaborolanes are critical in stereoselective synthesis due to their configurational stability and reactivity. Key examples include:
Key Observations:
- Stereochemical Impact : The E-configuration in styryl derivatives (e.g., ) enhances stability in cross-coupling reactions compared to Z-isomers, which may exhibit steric hindrance.
- Chain Length: Longer alkenyl chains (e.g., hexenyl) may improve solubility in nonpolar solvents but could reduce reactivity due to steric bulk .
- Synthetic Challenges : Diboration of terminal alkynes (e.g., ) yields Z-configured products with low efficiency (13%), highlighting the difficulty in accessing specific alkenyl isomers.
Aryl-Substituted Dioxaborolanes
Aryl-substituted derivatives are prevalent in medicinal chemistry and materials science:
Key Observations:
- Electron-Donating Groups : Methoxy groups (e.g., ) enhance boronate stability via resonance effects, improving shelf life.
- Halogenated Derivatives : Chloro and fluoro substituents (e.g., ) increase electrophilicity at the boron center, accelerating cross-coupling reactions.
- Pharmaceutical Relevance : The dichloro-dimethoxyphenyl derivative (92% yield) is a key intermediate in synthesizing tubulin-binding anticancer agents .
Heteroaryl- and Cyclohexenyl-Substituted Derivatives
Key Observations:
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